

# An In-depth Technical Guide to Z-D-Phg-OH

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## Compound of Interest

Compound Name: Z-D-Phg-OH

Cat. No.: B554488

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This technical guide provides a comprehensive overview of N- $\alpha$ -Benzyloxycarbonyl-D-phenylglycine (**Z-D-Phg-OH**), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, outlines experimental protocols for its application, and presents logical workflows for its use in research and development.

## Core Molecular Information

**Z-D-Phg-OH** is a derivative of the non-proteinogenic amino acid D-phenylglycine. The  $\alpha$ -amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, which is instrumental in preventing unwanted side reactions during peptide synthesis.

Molecular Formula:  $C_{16}H_{15}NO_4$  [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 285.29 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for **Z-D-Phg-OH**, compiled from various suppliers and research articles.

Identifier	Value	Reference
CAS Number	17609-52-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	$\geq 97.0\%$	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

Property	Value	Reference
Appearance	White to off-white solid/crystalline powder	[5][6]
Melting Point	130-138 °C	[3][7]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[4][5]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[4][5]

Computational Data	Value	Reference
Topological Polar Surface Area (TPSA)	75.63 Å <sup>2</sup>	[1]
LogP	2.7387	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	5	[1]

Binding Affinity	Value	Reference
K <sub>d</sub> for tBuCQN	390 μM	[2][4][5]
K <sub>d</sub> for tBuCQD	323 μM	[2][4][5]

## Experimental Protocols

**Z-D-Phg-OH** is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.

This protocol outlines the manual steps for incorporating a **Z-D-Phg-OH** residue into a peptide sequence on a solid support.

## Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) piperidine in DMF
- **Z-D-Phg-OH**
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., TFA/TIS/Water)
- Cold diethyl ether

## Procedure:

- Resin Swelling: Swell the resin in DMF within a reaction vessel for 15-30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- Amino Acid Coupling:
  - In a separate vial, pre-activate **Z-D-Phg-OH** (typically 2-5 equivalents relative to the resin loading) with a coupling reagent like HBTU and a base such as DIPEA in DMF.
  - Add the activated **Z-D-Phg-OH** solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final amino acid coupling, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail. The Z-group on the D-phenylglycine residue will also be removed during this step if a strong acid like HBr in acetic acid is used, or via hydrogenolysis.
- Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide is then collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol describes the coupling of **Z-D-Phg-OH** to an amino acid ester in a solution.

Materials:

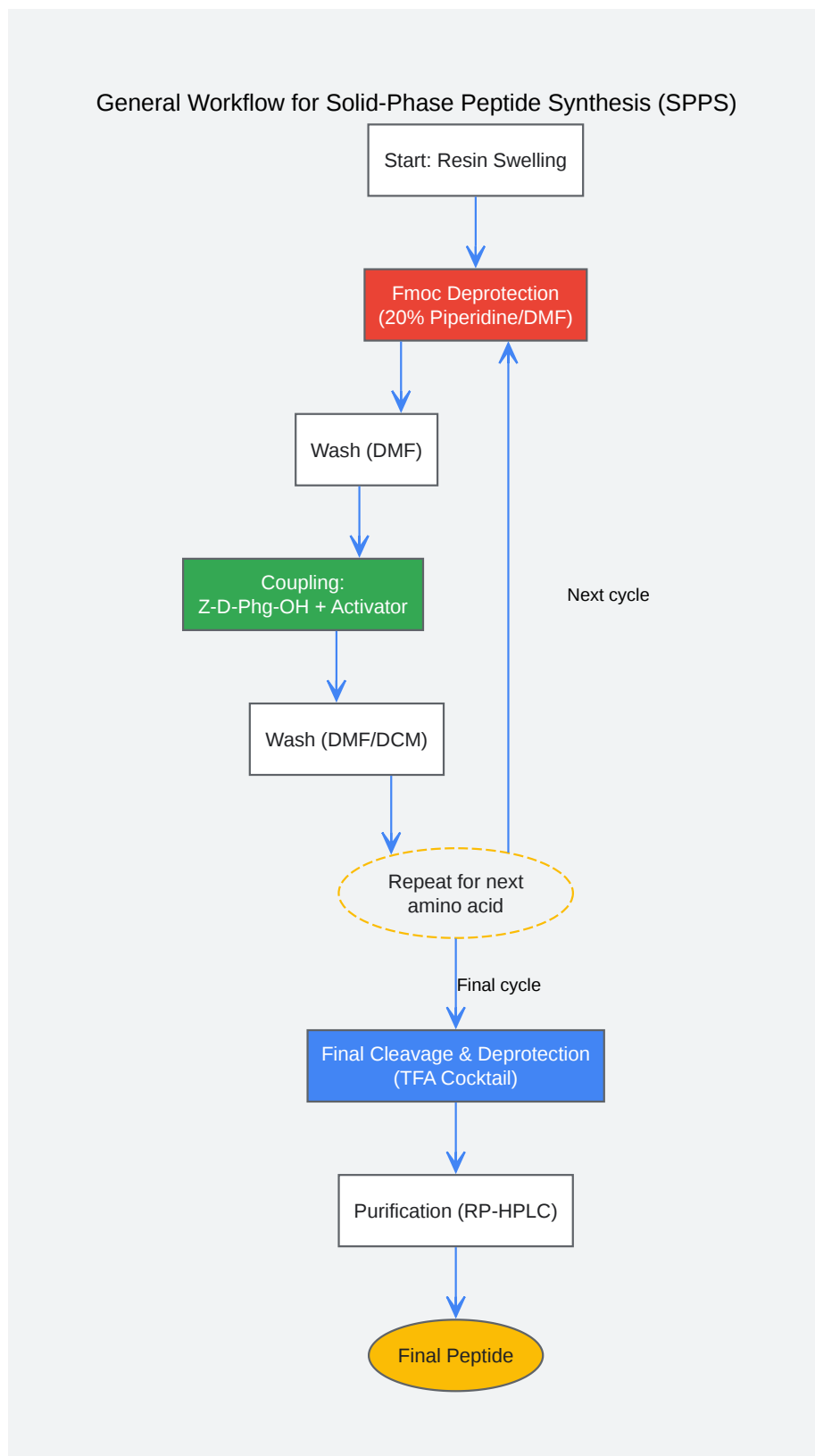
- **Z-D-Phg-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Coupling reagent (e.g., EDC·HCl)
- Additive (e.g., HOBT)
- Base (e.g., N-methylmorpholine (NMM) or triethylamine)
- Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO<sub>3</sub>, brine)
- Drying agent (e.g., anhydrous Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- **Dissolution:** Dissolve **Z-D-Phg-OH** (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen solvent.
- **Neutralization:** Add the base (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.
- **Coupling:** Add the additive (e.g., HOBt, 1.1 equivalents) followed by the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).
- **Reaction:** Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO<sub>3</sub>, and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The resulting crude dipeptide can be further purified by column chromatography or recrystallization.

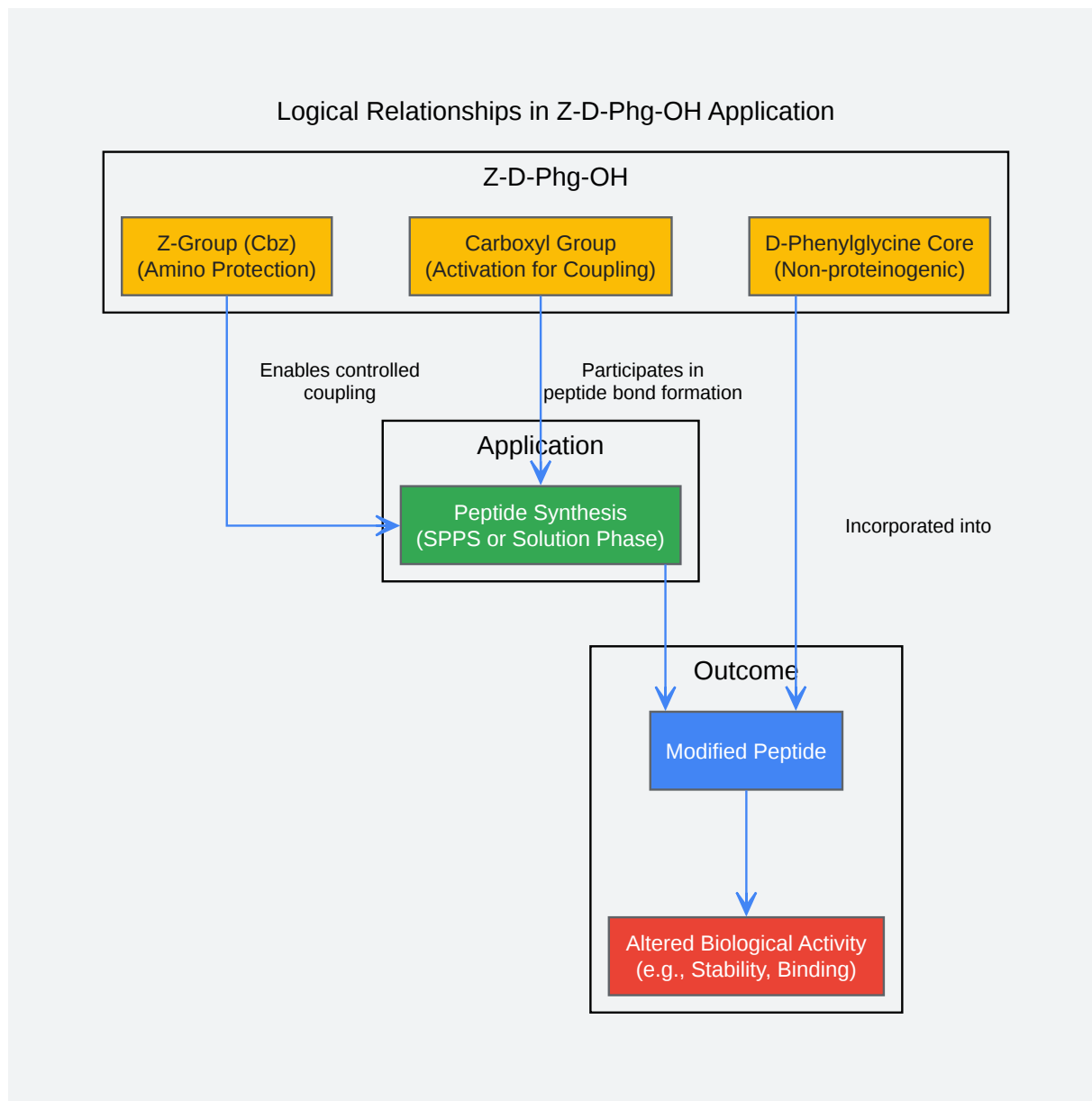
## Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the use of **Z-D-Phg-OH**.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: Key component relationships of **Z-D-Phg-OH**.

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